molecular formula C19H18N2O4 B4751718 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid

4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid

货号 B4751718
分子量: 338.4 g/mol
InChI 键: YUEPIGXEYZEXEU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid, also known as CCAB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCAB is a small molecule inhibitor that targets the protein-protein interaction between p53 and MDM2, which is a crucial pathway in the regulation of cell growth and apoptosis.

作用机制

4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid binds to the hydrophobic pocket on the surface of MDM2, which is responsible for binding to p53. This binding prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. Activated p53 induces the expression of pro-apoptotic genes and inhibits the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells in a dose-dependent manner. It also inhibits the proliferation of cancer cells and induces cell cycle arrest at the G1 phase. This compound has been shown to be selective for cancer cells, with minimal toxicity to normal cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.

实验室实验的优点和局限性

4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for MDM2, making it a potent inhibitor of the p53-MDM2 interaction. However, this compound has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments. In addition, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet established.

未来方向

There are several future directions for 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid research. One potential direction is to investigate the efficacy of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans, to establish its safety and efficacy in clinical trials. Additionally, the development of more potent and selective inhibitors of the p53-MDM2 pathway is an ongoing area of research, which may lead to the discovery of new therapeutic agents for cancer treatment.
Conclusion:
This compound is a novel chemical compound that has shown promise as a potential therapeutic agent for cancer treatment. Its ability to inhibit the p53-MDM2 pathway and induce apoptosis in cancer cells makes it a potent inhibitor of tumor growth. While there are limitations to its use in lab experiments, this compound has several advantages, including its ease of synthesis and high binding affinity for MDM2. Further research is needed to establish its safety and efficacy in humans and to explore its potential as a combination therapy with other cancer treatments.

科学研究应用

4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. The p53-MDM2 pathway is often dysregulated in cancer cells, leading to the suppression of p53-mediated apoptosis and allowing the cancer cells to proliferate. This compound inhibits the interaction between p53 and MDM2, leading to the activation of p53 and induction of apoptosis in cancer cells. Several preclinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth in various cancer models, including breast, lung, and colon cancer.

属性

IUPAC Name

4-[[4-(cyclopropanecarbonylamino)benzoyl]amino]-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11-10-14(19(24)25)6-9-16(11)21-18(23)13-4-7-15(8-5-13)20-17(22)12-2-3-12/h4-10,12H,2-3H2,1H3,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEPIGXEYZEXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。